molecular formula C10H14ClN3 B1462003 3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine CAS No. 1094353-40-8

3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine

Cat. No.: B1462003
CAS No.: 1094353-40-8
M. Wt: 211.69 g/mol
InChI Key: HPZLKCNTMTVKTH-UHFFFAOYSA-N
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Description

“3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine” is a chemical compound with the molecular formula C10H14ClN3 . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and a 2-methylpiperidin-1-yl group .


Chemical Reactions Analysis

Pyridazine derivatives, including “this compound”, have been found to exhibit a wide range of chemical reactivity. They can undergo various chemical reactions, including cross-coupling reactions .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 197.67 . The compound’s InChI code is 1S/C9H12ClN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 .

Scientific Research Applications

Synthesis and Structural Analysis

Research on pyridazine derivatives includes the synthesis and structural analysis of these compounds, leveraging their potential in medicinal chemistry and materials science. For instance, studies have focused on synthesizing pyridazine analogs due to their significant pharmaceutical importance, demonstrating various biological properties such as anti-tumor and anti-inflammatory activities. These compounds are characterized using spectroscopic techniques and X-ray diffraction, with further insights provided by density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks (Sallam et al., 2021) (Sallam et al., 2021).

Antimicrobial and Antinociceptive Activities

Pyridazine derivatives have been evaluated for their antimicrobial properties, with some compounds showing activity against bacterial strains. For example, specific pyrazolo-pyrazine and -pyridine derivatives demonstrated elevated activity towards anaerobic bacteria, indicating potential for therapeutic use (Foks et al., 2005). Additionally, derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine were prepared and tested as analgesics, highlighting the versatility of pyridazine derivatives in developing new pain management therapies (Rádl et al., 2010).

Corrosion Inhibition

Pyridazine derivatives have also found applications in the field of corrosion inhibition. For instance, specific pyridazine compounds have demonstrated effectiveness in inhibiting the electrochemical dissolution of mild steel in acidic environments, indicating their potential as protective agents in industrial applications (Mashuga et al., 2017).

Agrochemical Applications

In agriculture, pyridazine derivatives have been utilized for their insecticidal, herbicidal, and plant growth-regulating properties. Research into novel pyridazine compounds has included synthesis, structure elucidation, and docking studies against fungal pathogens, demonstrating their potential in addressing agricultural challenges (Sallam et al., 2022).

Future Directions

The future directions for “3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine” could involve further exploration of its chemical reactivity and potential pharmacological activities. Given the wide range of activities exhibited by pyridazine derivatives, this compound may have potential applications in various fields, including medicinal chemistry .

Properties

IUPAC Name

3-chloro-6-(2-methylpiperidin-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-8-4-2-3-7-14(8)10-6-5-9(11)12-13-10/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZLKCNTMTVKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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